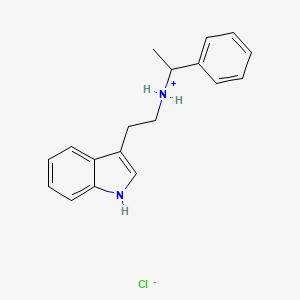![molecular formula C10H16 B13789359 (1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
(1S,7R)-tricyclo[5.2.1.02,6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,7R)-tricyclo[52102,6]decane is a polycyclic organic compound characterized by its rigid, bowl-shaped structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-tricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of tricyclic amino acid derivatives based on a rigid norbornane framework . This process includes the use of chiral, N-Boc-protected ketones as intermediates, which are derived from inexpensive endo-carbic anhydride in a series of five steps with a yield of 47% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(1S,7R)-tricyclo[5.2.1.02,6]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(1S,7R)-tricyclo[5.2.1.02,6]decane has several applications in scientific research:
Biology: Its rigid structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism by which (1S,7R)-tricyclo[5.2.1.02,6]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the compound can enhance its binding affinity and specificity, making it a valuable tool for drug design.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one
- (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
- (1S,7R)-4-ethyl-1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.0^{4,10}]decane
Uniqueness
(1S,7R)-tricyclo[5.2.1.02,6]decane is unique due to its specific stereochemistry and rigid structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high specificity and stability, such as in the design of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1S,7R)-tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9?,10? |
Clave InChI |
LPSXSORODABQKT-BQKDNTBBSA-N |
SMILES isomérico |
C1CC2[C@@H]3CC[C@@H](C3)C2C1 |
SMILES canónico |
C1CC2C3CCC(C3)C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)

![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)

![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)








